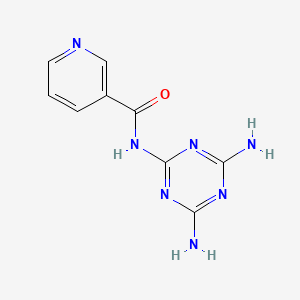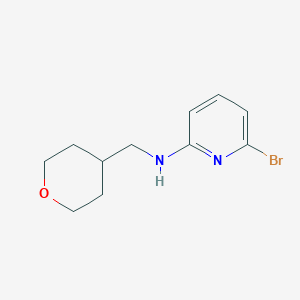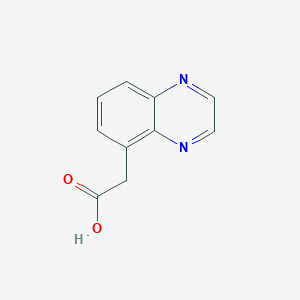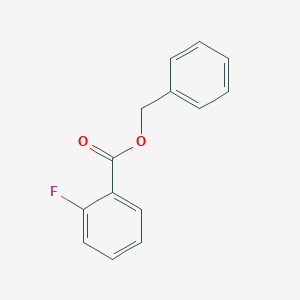
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide: is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyanuric chloride, which is a triazine derivative.
Nucleophilic Substitution: The cyanuric chloride undergoes sequential nucleophilic substitution reactions with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring.
Coupling Reaction: The intermediate product is then coupled with pyridine-3-carboxamide under suitable reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine or pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. It may also be used in the development of new diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine
- N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
- 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
Comparison: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is unique due to the presence of both a triazine ring and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different substituents or ring systems, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
65052-42-8 |
|---|---|
Molekularformel |
C9H9N7O |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
N-(4,6-diamino-1,3,5-triazin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N7O/c10-7-14-8(11)16-9(15-7)13-6(17)5-2-1-3-12-4-5/h1-4H,(H5,10,11,13,14,15,16,17) |
InChI-Schlüssel |
PMFYBARNDLWOAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)







![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)
